molecular formula C₁₉H₃₄O₄ B1142127 rel-trans-Methoprene Epoxide CAS No. 65277-96-5

rel-trans-Methoprene Epoxide

Cat. No. B1142127
CAS RN: 65277-96-5
M. Wt: 326.47
InChI Key:
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Description

Epoxidation of styrenes and alkyl-substituted alkenes plays a significant role in organic synthesis, providing pathways to various epoxides, including compounds similar to rel-trans-Methoprene Epoxide. Methoprene, an insect growth regulator, has derivatives like methoprene acid that exhibit interactions with biological systems, hinting at the biological relevance of such compounds.

Synthesis Analysis

The epoxidation of styrenes by hydrogen peroxide catalyzed by methylrhenium trioxide showcases a method that could be analogous to the synthesis of rel-trans-Methoprene Epoxide. This process demonstrates that epoxides of styrenes, including potentially rel-trans-Methoprene Epoxide, can be synthesized efficiently in the presence of suitable catalysts and oxidants (Al-Ajlouni & Espenson, 1995).

Molecular Structure Analysis

The structure of epoxides, including rel-trans-Methoprene Epoxide, is characterized by a three-membered oxirane ring, which is a significant feature responsible for their reactivity. The molecular structure analysis can be inferred from studies like the selective hydrolytic kinetic resolution of terminal epoxides, which provides insights into the stereochemistry and reactivity of epoxides (Schaus et al., 2002).

Chemical Reactions and Properties

Epoxides, including rel-trans-Methoprene Epoxide, undergo various chemical reactions, such as hydrolytic ring opening, which can be influenced by factors like stereochemistry and the presence of catalysts. The reactivity towards hydrolysis and the potential to form diols or undergo rearrangements are critical aspects of their chemical behavior (Mohan et al., 2000).

Physical Properties Analysis

The physical properties of epoxides, such as solubility, boiling points, and densities, are influenced by their molecular structure. The presence of the epoxide ring often results in higher reactivity and polarity compared to other ether types, affecting their solubility and interaction with solvents.

Chemical Properties Analysis

The chemical properties of rel-trans-Methoprene Epoxide can be deduced from general behaviors of epoxides, where the strained ring makes them susceptible to nucleophilic attack. This characteristic underlies many of their reactions, including ring-opening and polymerization processes. Studies on the epoxidation and subsequent reactions of styrenes provide a basis for understanding these properties (Espenson & Al-Ajlouni, 1996).

Scientific Research Applications

Developmental Toxicity Studies

Methoprene, including its degradation products such as methoprene epoxide, has been evaluated for developmental toxicity in amphibians. Degitz et al. (2003) found that methoprene epoxide caused developmental toxicity in Xenopus laevis at concentrations of 2.5 mg/l and higher. However, the overall study suggests that methoprene and its degradation products are not potent developmental toxicants in X. laevis, which is significant considering the widespread use of methoprene in pest control (Degitz, Durhan, Tietge, Kosian, Holcombe, & Ankley, 2003).

Catalysis Research

Research into the epoxidation of styrenes by hydrogen peroxide, catalyzed by methylrhenium trioxide, has relevance to understanding the chemistry of compounds like rel-trans-methoprene epoxide. Al-Ajlouni and Espenson (1995) explored the kinetics of this reaction, contributing to the broader knowledge of epoxide chemistry, potentially applicable to compounds like methoprene epoxide (Al-Ajlouni & Espenson, 1995).

Resistance Management in Mosquito Control

Cornel et al. (2002) studied the high level of methoprene resistance in the mosquito Ochlerotatus nigromaculis in California. Understanding the resistance mechanisms can inform the effective use of methoprene and its derivatives in mosquito control strategies (Cornel, Stanich, McAbee, & Mulligan, 2002).

Interaction with Mammalian Retinoid X Receptors

Methoprene and its derivatives, including methoprene epoxide, can influence mammalian retinoid pathways. Harmon et al. (1995) reported that methoprene derivatives stimulate gene transcription in vertebrates through retinoid X receptors. This finding is crucial for understanding the potential bioactivity and environmental impact of substances like methoprene epoxide (Harmon, Boehm, Heyman, & Mangelsdorf, 1995).

Safety And Hazards

While specific safety and hazard information for rel-trans-Methoprene Epoxide is not readily available, general safety data for similar compounds suggest that they may be harmful if swallowed and can cause serious eye irritation8.


Future Directions

While specific future directions for rel-trans-Methoprene Epoxide are not readily available, research into the synthesis and reactions of epoxides is ongoing. For example, there is interest in the development of metal- and solvent-free protocols for the synthesis of β-amino alcohols from epoxides4. Additionally, bio-based hyperbranched epoxy resins are being explored, indicating a potential future direction for epoxide research9.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4/c1-13(2)22-17(20)12-15(4)18-16(23-18)11-14(3)9-8-10-19(5,6)21-7/h12-14,16,18H,8-11H2,1-7H3/b15-12+/t14?,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAXFRRFHMMZEL-KZCVOZDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C)C1C(O1)CC(C)CCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C(\C)/[C@H]1[C@@H](O1)CC(C)CCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019414
Record name Methoprene epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-trans-Methoprene Epoxide

CAS RN

65277-96-5
Record name Methoprene epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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